2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide
Description
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide is a hydrazine-derived compound characterized by a central hydrazinylidene backbone flanked by phenyl, oxo, and acetamide groups. Its IUPAC name is 2-[(2-oxo-1,2-diphenylethylidene)hydrazinylidene]-1,2-diphenylethanone (CAS: 3893-33-2), with a molecular formula of C₂₈H₂₂N₂O₂.
Properties
CAS No. |
33555-68-9 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(2Z)-2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19N3O2/c23-22(27)20(17-12-6-2-7-13-17)25-24-19(16-10-4-1-5-11-16)21(26)18-14-8-3-9-15-18/h1-15,20,25H,(H2,23,27)/b24-19- |
InChI Key |
IEVUWCAYCDKDCP-CLCOLTQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N)N/N=C(/C2=CC=CC=C2)\C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide typically involves the reaction of 2-hydrazono-1,2-diphenylethanone with phenylacetamide under specific conditions. One common method includes the use of anhydrous toluene as a solvent, with the reaction mixture being refluxed for several hours . The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., Cl, NO₂ in ) may increase electrophilicity, altering reactivity in nucleophilic environments.
Bioactivity Trends :
Biological Activity
Chemical Identity and Properties
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide, also known as 2-[(2Z)-2-(2-oxo-1,2-diphenylethylidene)hydrazino]-2-phenylacetamide, has the CAS number 33555-68-9. Its molecular formula is with a molecular weight of 357.4 g/mol. The compound features a complex structure that includes hydrazine and phenylacetamide moieties, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 33555-68-9 |
| Density | Not specified |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. This compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with cellular metabolism.
Urease Inhibition
A notable area of research involves the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological and pathological processes. Inhibitors of urease are sought after for their therapeutic applications in treating conditions like peptic ulcers and kidney stones. Preliminary findings suggest that this compound shows promise in inhibiting urease activity, which could be beneficial for therapeutic applications.
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines such as HepG2 (human hepatoblastoma). The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in tumor cells.
Case Studies
-
Study on Antimicrobial Efficacy : A study conducted on various synthesized hydrazone derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity. The results indicated a correlation between structural modifications and antimicrobial potency.
-
Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Findings : Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
-
Tested Strains :
-
Urease Inhibition Study : Research evaluating the urease inhibitory effects of similar compounds found that modifications in the hydrazine moiety significantly influenced inhibition rates. The study provided IC50 values indicating effective concentrations for therapeutic use.
- IC50 Values :
- Compounds derived from benzoyl hydrazine showed IC50 values ranging from 5 to 20 µM.
- IC50 Values :
-
Antitumor Activity Assessment : In vitro assays on HepG2 cells demonstrated that treatment with this compound led to a dose-dependent increase in cytotoxicity, suggesting potential for further development as an anticancer agent.
- Cytotoxicity Results :
- At concentrations above 50 µM, significant apoptosis was observed through flow cytometry analysis.
- Cytotoxicity Results :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
